molecular formula C10H14N2OS B14807739 (5-Cyclopropoxy-6-(methylthio)pyridin-3-YL)methanamine

(5-Cyclopropoxy-6-(methylthio)pyridin-3-YL)methanamine

Cat. No.: B14807739
M. Wt: 210.30 g/mol
InChI Key: KPORDEVVITYUJS-UHFFFAOYSA-N
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Description

(5-Cyclopropoxy-6-(methylthio)pyridin-3-YL)methanamine is a chemical compound with the molecular formula C10H14N2OS and a molecular weight of 210.30 g/mol This compound features a pyridine ring substituted with a cyclopropoxy group at the 5-position, a methylthio group at the 6-position, and a methanamine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Cyclopropoxy-6-(methylthio)pyridin-3-YL)methanamine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the cyclization of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile in the presence of sodium alkoxide (sodium ethoxide or sodium methoxide) can yield similar pyridine derivatives . The specific reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as described above. The process is scaled up with careful control of reaction parameters to ensure consistency and quality. The use of automated reactors and continuous flow systems can enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(5-Cyclopropoxy-6-(methylthio)pyridin-3-YL)methanamine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the pyridine ring or other functional groups.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., palladium on carbon for hydrogenation), and various electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can lead to a variety of new derivatives with different functional groups.

Scientific Research Applications

(5-Cyclopropoxy-6-(methylthio)pyridin-3-YL)methanamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (5-Cyclopropoxy-6-(methylthio)pyridin-3-YL)methanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting their activity and downstream signaling pathways. Detailed studies on its binding affinity, selectivity, and mode of action are essential to understand its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Cyclopropoxy-6-(methylthio)pyridin-3-YL)methanamine is unique due to the presence of both a cyclopropoxy group and a methylthio group on the pyridine ring. These substituents confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H14N2OS

Molecular Weight

210.30 g/mol

IUPAC Name

(5-cyclopropyloxy-6-methylsulfanylpyridin-3-yl)methanamine

InChI

InChI=1S/C10H14N2OS/c1-14-10-9(13-8-2-3-8)4-7(5-11)6-12-10/h4,6,8H,2-3,5,11H2,1H3

InChI Key

KPORDEVVITYUJS-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=C(C=N1)CN)OC2CC2

Origin of Product

United States

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